molecular formula C18H23N5O2S2 B15282397 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B15282397
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: MPCZVLSAHIKBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound containing a triazolothiadiazole core. The molecule features two distinct substituents: a methylsulfonyl-piperidinyl group at position 3 and a 1-phenylpropyl chain at position 5.

Eigenschaften

Molekularformel

C18H23N5O2S2

Molekulargewicht

405.5 g/mol

IUPAC-Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(1-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O2S2/c1-3-15(13-7-5-4-6-8-13)17-21-23-16(19-20-18(23)26-17)14-9-11-22(12-10-14)27(2,24)25/h4-8,14-15H,3,9-12H2,1-2H3

InChI-Schlüssel

MPCZVLSAHIKBCT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. The process begins with the preparation of the triazole ring, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby blocking its catalytic function .

Vergleich Mit ähnlichen Verbindungen

Aryl/Substituted Aryl Derivatives

  • Nitro-substituted derivatives (e.g., 7c, 7d, 7e in ): Substituents: 4-Nitrophenyl at position 6, dimethylphenylamine at position 3. Properties: High melting points (151–176°C), moderate yields (71–77%). Comparison: The target compound lacks nitro groups but includes a methylsulfonyl-piperidinyl group, which may enhance solubility and kinase targeting (e.g., p38 MAPK inhibition as in ).
  • Halogenated derivatives (e.g., 8a, 8b in ): Substituents: Bromo/chloroaryl groups at position 3, spirocyclic moieties at position 6. Properties: Higher molecular weights (e.g., 8a: C₂₂H₂₅BrN₆O₂S), yields up to 80%. Relevance: Potential for halogen-mediated protein binding and enhanced metabolic stability . Comparison: The target compound’s 1-phenylpropyl group may offer better lipophilicity than spirocyclic systems, aiding blood-brain barrier penetration.

Bulky Substituents

  • Adamantyl derivatives (): Substituents: Adamantyl at position 6, methyl/fluorophenyl at position 3. Properties: High steric bulk, moderate melting points (e.g., 5a: 198–200°C). Relevance: Adamantyl groups enhance rigidity and receptor affinity, as seen in antiviral/anticancer scaffolds .

Anti-inflammatory Activity

  • p38 MAPK inhibitors (): Example: 3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl)-triazolothiadiazole. Activity: Inhibits TNF-α and IL-1β production via p38 MAPK blockade.

Antimicrobial Activity

  • Aryloxymethyl derivatives (): Example: 6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]-triazolothiadiazole. Activity: MIC = 0.25 µg/mL against Mycobacterium tuberculosis, comparable to rifampicin . Comparison: The target compound’s phenylpropyl group lacks halogen electronegativity, possibly reducing antimicrobial potency.

Anticancer Activity

  • Coumarin-triazolothiadiazoles ():
    • Example: 3-[(Coumarin-4-yl)methyl]-6-methylthio-triazolothiadiazole.
    • Relevance: Coumarin enhances DNA intercalation and topoisomerase inhibition.
    • Comparison: The target compound’s piperidinyl group may favor kinase or protease targeting over DNA damage pathways .

Data Table: Key Triazolothiadiazole Derivatives and Comparative Metrics

Compound ID/Name Substituents (Position 3/6) Molecular Weight Biological Activity Key Reference
Target Compound 3: Methylsulfonyl-piperidinyl
6: 1-Phenylpropyl
~500 (estimated) Not reported (inferred kinase/anti-inflammatory)
7c () 3: 2,4-Dimethylphenyl
6: 4-Nitrophenyl
366.4 TNF-α inhibition
8a () 3: 4-Bromophenyl
6: Spirocyclic
541.4 Not specified
Adamantyl-5a () 3: 2-Methylphenyl
6: Adamantyl
407.5 Antiproliferative (cancer cells)
p38 MAPK Inhibitor () 3: 2-Chlorophenyl
6: 4-Methoxyphenoxymethyl
440.9 p38 MAPK inhibition
5c () 3: Indole
6: p-Tolyl
377.4 Anticancer (IC₅₀ = 1.8 µM)
Anti-TB Derivative () 3: 4-Chlorophenoxy
6: 2,4-Dichlorophenoxy
466.3 MIC = 0.25 µg/mL (tuberculosis)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methylsulfonyl-piperidinyl group may require multi-step synthesis, contrasting with simpler aryl derivatives (e.g., nitro or halogenated analogs) .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro, halogen) enhance TNF-α inhibition but may reduce solubility .
    • Bulky substituents (adamantyl, spirocyclic) improve target affinity but complicate synthesis .
    • Methylsulfonyl groups balance polarity and kinase targeting, as seen in p38 MAPK inhibitors .
  • Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for inflammatory or oncology drug discovery, pending empirical validation.

Biologische Aktivität

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole and thiadiazole family of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C30H39N5O3S
  • Molecular Weight : 549.7 g/mol
  • IUPAC Name : 5-[(3aR,6aS)-2-[3-(1-methylsulfonylpiperidin-4-yl)-3-phenylpropyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-4,6-dimethylpyridine-2-carbonitrile

Biological Activity Overview

The biological activities of compounds containing the triazolo[3,4-b][1,3,4]thiadiazole scaffold have been extensively studied. These activities include:

  • Antimicrobial : Exhibits significant antimicrobial effects against various pathogens.
  • Antiinflammatory : Inhibits cyclooxygenase (COX) enzymes involved in inflammation.
  • Analgesic : Provides pain relief through central and peripheral mechanisms.
  • Anticancer : Shows potential in inhibiting cancer cell growth through various pathways.

Antimicrobial Activity

Research indicates that derivatives of the triazolo[3,4-b][1,3,4]thiadiazole structure can effectively inhibit bacterial growth. For instance:

  • A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 16 to 128 µg/mL .

Anti-inflammatory Mechanism

The anti-inflammatory properties are primarily attributed to the inhibition of COX-1 and COX-2 enzymes. The compound has shown:

  • Significant reduction in prostaglandin E2 (PGE2) levels in vitro .

Analgesic Effects

The analgesic activity has been linked to modulation of pain pathways:

  • Experimental models indicated that administration led to a decrease in pain response comparable to standard analgesics like ibuprofen .

Anticancer Properties

Studies have revealed that this compound can induce apoptosis in cancer cells:

  • A recent investigation found that at concentrations of 10 µM, the compound reduced cell viability in A375 melanoma cells by over 90% .

Case Studies

StudyFindings
Shiradkar et al. (2007)Identified anti-Alzheimer's activity in related compounds.
Mathew et al. (2006)Demonstrated significant analgesic effects comparable to traditional NSAIDs.
Akhter et al. (2014)Reported broad-spectrum antimicrobial activity against multiple strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.